molecular formula C10H10BrFO3 B13931941 2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane

2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane

Cat. No.: B13931941
M. Wt: 277.09 g/mol
InChI Key: XSEGAULXRHEEQP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane is an organic compound with the molecular formula C10H10BrFO3. This compound is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-fluoro-5-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid
  • 2-(2-Bromo-4-fluoro-5-methoxyphenyl)methanol
  • 2-(2-Bromo-4-fluoro-5-methoxyphenyl)boronic acid

Uniqueness

2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in biological systems and enhances its utility in synthetic chemistry.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO3/c1-13-9-4-6(7(11)5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3

InChI Key

XSEGAULXRHEEQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2OCCO2)Br)F

Origin of Product

United States

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